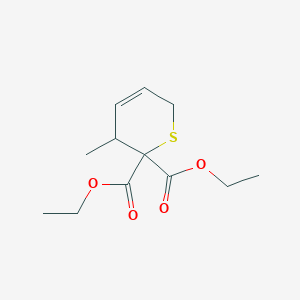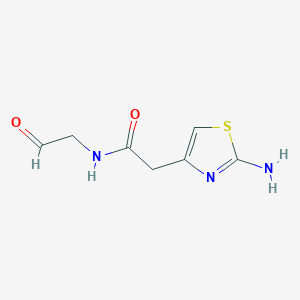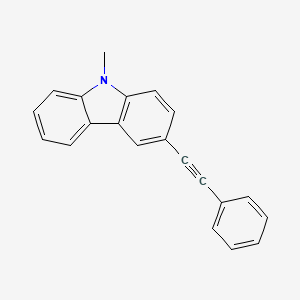![molecular formula C21H19NO5 B14286906 1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene CAS No. 114656-74-5](/img/structure/B14286906.png)
1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The reaction proceeds via a Schiff base formation, resulting in the desired compound .
Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable acid catalyst. Solvents such as ethanol or methanol are commonly employed. The product can be isolated through recrystallization or column chromatography.
Industrial Production Methods: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Chemical Reactions Analysis
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups may be reduced to amino groups, leading to the formation of corresponding amines.
Substitution: Halogenation reactions can occur, replacing hydrogen atoms with halogens (e.g., chlorine or bromine).
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones.
Common reagents and conditions depend on the specific reaction type. For example, reduction with a reducing agent like sodium borohydride or catalytic hydrogenation can convert the nitro groups to amines.
Scientific Research Applications
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene finds applications in:
Organic Synthesis: As a building block in the synthesis of more complex molecules.
Materials Science: Its unique structure may contribute to novel materials with specific properties.
Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).
Mechanism of Action
The compound’s mechanism of action remains an area of ongoing research. It may interact with cellular components, affecting gene expression, enzyme activity, or signaling pathways.
Comparison with Similar Compounds
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene shares similarities with other bis(oxymethylene) derivatives. its specific substitution pattern and aromatic core distinguish it from related compounds.
Properties
CAS No. |
114656-74-5 |
|---|---|
Molecular Formula |
C21H19NO5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-methoxy-4-nitro-2,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19NO5/c1-25-20-13-19(26-14-16-8-4-2-5-9-16)18(22(23)24)12-21(20)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
InChI Key |
LLHUKXCQPOGJOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)




![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)




![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)

